molecular formula C13H8FN3O3 B8456768 1h-Indazole,4-(2-fluoro-4-nitrophenoxy)-

1h-Indazole,4-(2-fluoro-4-nitrophenoxy)-

Cat. No. B8456768
M. Wt: 273.22 g/mol
InChI Key: BHFLTTIETPPQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole,4-(2-fluoro-4-nitrophenoxy)- is a useful research compound. Its molecular formula is C13H8FN3O3 and its molecular weight is 273.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole,4-(2-fluoro-4-nitrophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole,4-(2-fluoro-4-nitrophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8FN3O3

Molecular Weight

273.22 g/mol

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-1H-indazole

InChI

InChI=1S/C13H8FN3O3/c14-10-6-8(17(18)19)4-5-13(10)20-12-3-1-2-11-9(12)7-15-16-11/h1-7H,(H,15,16)

InChI Key

BHFLTTIETPPQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg (0.75 mmol) of 1H-indazol-4-ol (from example XXIV), 94 mg (0.64 mmol) of 3,4-difluoronitrobenzene and 103 mg (0.75 mmol) of potassium carbonate are suspended in 2 ml of anhydrous dimethylformamide, and the mixture is stirred at 50° C. for 5 hours. The reaction solution is then diluted with water and extracted 2× with ethyl acetate. The combined organic phases are dried over sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by preparative HPLC.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Quantity
103 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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